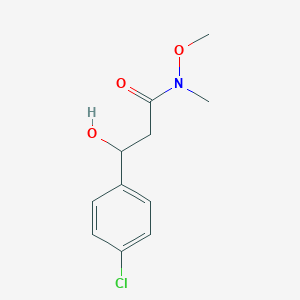

3-(4-chlorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide

Description

3-(4-Chlorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide is a substituted propanamide derivative characterized by a 4-chlorophenyl group, a hydroxyl group at the β-position, and an N-methoxy-N-methylamide moiety. Its synthesis typically involves multi-step reactions, including the preparation of intermediates like 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamide, followed by functional group modifications to introduce the N-methoxy-N-methyl group .

The compound’s hydroxyl and amide groups contribute to hydrogen-bonding interactions, influencing its solubility and crystallinity. These features are critical for its biological activity and physicochemical stability.

Properties

Molecular Formula |

C11H14ClNO3 |

|---|---|

Molecular Weight |

243.68 g/mol |

IUPAC Name |

3-(4-chlorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide |

InChI |

InChI=1S/C11H14ClNO3/c1-13(16-2)11(15)7-10(14)8-3-5-9(12)6-4-8/h3-6,10,14H,7H2,1-2H3 |

InChI Key |

UFAZRHJZORWVMU-UHFFFAOYSA-N |

Canonical SMILES |

CN(C(=O)CC(C1=CC=C(C=C1)Cl)O)OC |

Origin of Product |

United States |

Biological Activity

3-(4-chlorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide is a compound that has garnered attention for its potential biological activities. It features a propanamide backbone with various functional groups, including a hydroxyl group and a methoxy group, along with a para-chlorophenyl moiety. This unique structure may influence its reactivity and biological properties, making it a candidate for further investigation in pharmacological contexts.

Chemical Structure and Properties

The compound's structure is characterized by the following features:

- Propanamide Backbone : Provides stability and functional versatility.

- Hydroxyl Group : May enhance solubility and reactivity.

- Methoxy Group : Potentially influences electronic properties and interactions.

- Para-Chlorophenyl Moiety : Imparts distinct electronic characteristics that can affect biological activity.

Biological Activity Overview

Research into the biological activity of 3-(4-chlorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide is limited but suggests several potential areas of interest:

- Anti-inflammatory Properties : Similar compounds have demonstrated the ability to modulate inflammatory responses. For instance, derivatives activating the N-formyl peptide receptor 2 (FPR2) have shown efficacy in reducing pro-inflammatory cytokines such as IL-1β and TNF-α in microglial cells stimulated by lipopolysaccharides (LPS) .

- Anticancer Activity : Compounds with structural similarities have been investigated for their ability to inhibit cancer cell proliferation. Isoindolinone derivatives targeting the mdm2-p53 interaction are an example of related compounds with promising anticancer properties .

Research Findings

Recent studies have provided insights into the biological activities of compounds related to 3-(4-chlorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide:

- Inhibition of Melanin Production : Some derivatives have shown the ability to inhibit melanin production in melanoma cell lines, potentially through modulation of gene expression related to melanogenesis .

- Safety Profile : In vitro evaluations have indicated that certain derivatives exhibit no cytotoxicity towards human keratinocytes and fibroblasts, suggesting a favorable safety profile for potential therapeutic applications .

- Penetration Across Biological Barriers : The compound's ability to penetrate human skin models indicates its potential for topical applications .

Case Studies

A few notable case studies involving similar compounds include:

- Case Study 1 : A study on N-alkyl cinnamamide derivatives revealed that specific substitutions could significantly impact their biological activities, including anti-inflammatory effects and safety profiles in human cell lines.

- Case Study 2 : Research on ureidopropanamide derivatives demonstrated their effectiveness in activating FPR2, leading to reduced inflammation in animal models, highlighting the therapeutic potential of similar structures .

Comparative Analysis

The following table summarizes some key structural features and biological activities of compounds related to 3-(4-chlorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-(4-fluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide | Similar structure but with fluorine substitution | Potentially different electronic properties affecting reactivity |

| 3-(4-bromophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide | Bromine instead of chlorine | May exhibit enhanced lipophilicity |

| N,N-dimethyl-4-chlorobenzamide | Lacks hydroxyl group but retains chlorobenzene | Simpler structure may lead to different biological activity |

Comparison with Similar Compounds

Key Insights :

- Bromine in increases molecular weight and lipophilicity (logP) compared to the target compound.

- The absence of hydroxyl and N-methoxy groups in reduces hydrogen-bonding interactions, affecting solubility.

Physicochemical Properties

Hydrogen bonding, logP, and crystallinity vary significantly among analogs:

Key Insights :

- Bromine and aromatic systems (e.g., furan in ) increase logP, reducing aqueous solubility.

- The target compound’s hydroxyl and N-methoxy groups enhance water solubility compared to and but reduce it compared to simpler amides like .

- Crystallinity trends correlate with hydrogen-bonding capacity: derivatives with hydroxyl groups (target compound, ) exhibit higher melting points.

Q & A

Q. Monitoring Methods :

- Thin-Layer Chromatography (TLC) to track intermediate formation.

- NMR Spectroscopy (¹H/¹³C) for structural confirmation, focusing on hydroxyl (-OH, δ 2.5–3.5 ppm) and amide (-CON-, δ 6.8–7.2 ppm) proton signals .

What physicochemical characterization methods are essential for confirming the identity and stability of this compound?

Basic Research Question

Critical characterization includes:

- Melting Point : Determined via differential scanning calorimetry (DSC); expected range 170–175°C (similar to structurally related amides) .

- Solubility : Tested in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., hexane) to guide formulation studies .

- Spectroscopic Analysis :

- IR Spectroscopy to confirm hydroxyl (3200–3600 cm⁻¹) and amide (1650–1700 cm⁻¹) functional groups.

- Mass Spectrometry (HRMS) for molecular ion ([M+H]⁺) validation .

Q. Stability Studies :

- pH-Dependent Degradation : Incubate at pH 2–12 (37°C, 24 hrs) and analyze via HPLC to identify hydrolysis products .

How does the crystal structure of this compound influence its reactivity and intermolecular interactions?

Advanced Research Question

X-ray crystallography reveals:

- Hydrogen Bonding : N–H···O and C–H···O interactions form homodromic chains, stabilizing the crystal lattice. Bond lengths (e.g., C=O: 1.2326 Å, C–N: 1.3416 Å) indicate strong resonance stabilization .

- Packing Geometry : Chains align along the crystallographic a-axis, with intercentroid distances of ~4.8 Å, suggesting π-π stacking potential .

Q. Implications for Reactivity :

- The hydroxyl group participates in hydrogen-bond networks, enhancing solubility and influencing solid-state stability.

- Steric hindrance from the 4-chlorophenyl group may reduce nucleophilic attack at the amide carbonyl .

How can researchers resolve contradictions in reported biological activities of this compound?

Advanced Research Question

Discrepancies in bioactivity data (e.g., enzyme inhibition vs. no observed effect) can be addressed via:

- Orthogonal Assays : Compare results from fluorometric (e.g., fluorescence polarization) and radiometric (e.g., scintillation counting) enzyme inhibition assays .

- Dose-Response Analysis : Test concentrations across a broad range (nM–mM) to identify non-linear effects or off-target interactions .

- Structural Analog Testing : Evaluate derivatives (e.g., nitro- or methoxy-substituted analogs) to isolate pharmacophoric motifs responsible for activity .

What structure-activity relationship (SAR) studies have been conducted on analogs of this compound?

Advanced Research Question

Key SAR findings from structurally related compounds include:

| Modification | Impact on Activity | Source |

|---|---|---|

| Replacement of 4-Cl with 4-NO₂ | Enhanced antimicrobial activity (MIC ↓ 50%) | |

| Methoxy → Ethoxy substitution | Reduced solubility but improved logP | |

| Hydroxyl group removal | Loss of hydrogen-bonding, ↓ enzyme affinity |

Q. Methodology :

- Molecular Docking (AutoDock Vina) to predict binding modes with target enzymes (e.g., cytochrome P450).

- Free Energy Perturbation (FEP) simulations to quantify substituent effects on binding .

What computational strategies predict the compound’s interactions with biological targets?

Advanced Research Question

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., 100 ns trajectories) to assess binding stability and key residues (e.g., Asp/Glu for hydrogen bonding) .

- Pharmacophore Modeling : Identify essential features (e.g., hydroxyl, chlorophenyl) using tools like Schrödinger’s Phase .

- ADMET Prediction : Tools like SwissADME estimate bioavailability (%F >30) and blood-brain barrier penetration (logBB <0.3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.